(5-Fluoropyridin-2-YL)methanesulfonamide
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Overview
Description
(5-Fluoropyridin-2-YL)methanesulfonamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various scientific fields. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-2-YL)methanesulfonamide typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a methanesulfonamide group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as silver nitrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety when handling fluorinating agents. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
(5-Fluoropyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
Uniqueness
(5-Fluoropyridin-2-YL)methanesulfonamide is unique due to the presence of both a fluorine atom and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile compared to other fluorinated pyridines .
Properties
Molecular Formula |
C6H7FN2O2S |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(5-fluoropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
JSIMFSZVCZOIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CS(=O)(=O)N |
Origin of Product |
United States |
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